octahydro-1H-cyclopenta[b]pyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJPYDROHNVNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octahydro 1h Cyclopenta B Pyridin 4 Ol and Its Analogues
Chemoenzymatic Synthesis Approaches
The synthesis of functionalized N-heterocycles, including the octahydro-1H-cyclopenta[b]pyridin-4-ol scaffold, has been effectively accomplished through a two-step chemoenzymatic strategy. csic.es The initial step involves a biocatalytic aldol (B89426) addition of a simple aliphatic ketone, such as cyclopentanone (B42830), to an N-Cbz-protected amino aldehyde. nih.gov This reaction is catalyzed by specific aldolase (B8822740) enzymes. nih.gov The resulting aldol adduct is then subjected to an intramolecular reductive amination, which concurrently removes the protecting group and forms the heterocyclic ring system. csic.es
Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles via Aldol Additionsnih.govcsic.es
The cornerstone of this synthetic route is the highly stereoselective aldol addition reaction, which establishes the chiral centers of the target molecule. nih.gov Aldolases are enzymes that catalyze aldol reactions and their retro-aldol cleavage counterparts. nih.gov Their exquisite stereoselectivity in carbon-carbon bond formation makes them valuable tools in modern asymmetric synthesis. nih.gov In this specific pathway, engineered aldolases are used to catalyze the addition of nucleophilic ketones to electrophilic N-Cbz-protected aminoaldehydes. nih.gov
Engineered variants of D-fructose-6-phosphate aldolase (FSA) from Escherichia coli have proven to be particularly effective catalysts for the aldol addition step. nih.govresearchgate.net FSA is of special interest due to its unusual ability to function with non-phosphorylated substrates. nih.gov Research has shown that FSA variants can catalyze the addition of various simple aliphatic ketones, including cyclopentanone (the precursor for the cyclopenta[b]pyridine ring), to aminoaldehydes. nih.gov
Variants with specific amino acid substitutions were screened for their activity. csic.es For the crucial reaction between cyclopentanone and N-Cbz-3-aminopropanal, which ultimately leads to the this compound structure, several FSA variants demonstrated notable conversion rates. researchgate.net The data below summarizes the performance of selected FSA variants in this key aldol addition.
| FSA Variant | Conversion (%) at 24h |
| D6E | 40 |
| A165G | 35 |
| L107Y | 30 |
| A129S | 25 |
| Wild-type | <5 |
This table presents the conversion percentages for the aldol addition of cyclopentanone to N-Cbz-3-aminopropanal catalyzed by different FSA variants. Data derived from research findings. researchgate.net
2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is another class of aldolase recognized as a powerful catalyst for synthesizing deoxysugars and related compounds. csic.es Specifically, the DERA variant from Thermotoga maritima (DERATma) was investigated for its utility in this synthetic pathway. nih.govresearchgate.net
However, the substrate scope of DERATma was found to be more limited compared to the engineered FSA variants. nih.gov While active with simple aldehyde and ketone donors like ethanal and propanone, it showed negligible activity with larger cyclic ketones such as cyclopentanone. nih.govresearchgate.net Therefore, for the synthesis of this compound and its direct analogues derived from cyclic ketones, FSA variants are the preferred biocatalysts. nih.gov
The primary advantage of the aldolase-catalyzed step is the high degree of stereocontrol it imparts, leading to the formation of specific stereoisomers. nih.gov The enzymatic pathway dictates the configuration of the newly formed chiral centers in the aldol adduct. This stereoselectivity is carried through the subsequent chemical step to yield the final N-heterocyclic product with high optical purity. nih.gov
Following the two-step sequence, the resulting bicyclic N-heterocycles, including the this compound analogue, are obtained with excellent stereoselectivities. nih.gov Research has reported enantiomeric excess values typically between 96-98% ee and diastereomeric ratios of approximately 97:3 (dr). nih.gov This high level of stereochemical control originates from the precise positioning of substrates within the enzyme's active site during the key C-C bond-forming reaction. nih.gov
Intramolecular Reductive Amination Strategies for N-Heterocycle Formationnih.gov
The second stage of this chemoenzymatic process transforms the linear aldol adduct, generated by the enzyme, into the final bicyclic N-heterocycle. csic.es This is achieved through an intramolecular reductive amination. nih.gov This chemical step involves the formation of a cyclic imine or enamine intermediate from the terminal amine and the ketone carbonyl, which is then reduced to form the stable heterocyclic ring. nih.gov
| Aldol Adduct Precursor | Final N-Heterocycle | Isolated Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Cyclopentanone + N-Cbz-3-aminopropanal | This compound analogue | 35 | 98 | 97:3 |
This table illustrates the outcome of the two-step synthesis starting from cyclopentanone, showing the yield and stereoselectivity of the final product after intramolecular reductive amination with H₂/Pd-C. Data derived from research findings. nih.gov
Enantioselective Routes via Chiral Pool or Catalysis
The development of enantioselective methods to access chiral non-racemic this compound derivatives is crucial for the investigation of their biological activities. Such approaches typically involve either the use of starting materials from the chiral pool or the application of asymmetric catalysis.
While specific literature detailing the enantioselective synthesis of this compound is limited, general strategies in asymmetric synthesis can be applied. The chiral pool approach would involve utilizing readily available enantiopure starting materials, such as amino acids or carbohydrates, which possess the desired stereocenters that can be elaborated into the target bicyclic system. For instance, a suitably protected and functionalized cyclopentane (B165970) derivative derived from a chiral starting material could undergo cyclization with a nitrogen-containing fragment to construct the piperidine (B6355638) ring.
Asymmetric catalysis offers another powerful tool for establishing the stereochemistry of the octahydro-1H-cyclopenta[b]pyridine core. This can be achieved through various transformations, including asymmetric hydrogenation, cycloaddition, or cyclization reactions, mediated by a chiral catalyst. For example, the asymmetric reduction of a suitable prochiral precursor, such as a tetrahydropyridinyl-cyclopentenone, could furnish the chiral alcohol with high enantioselectivity. Although not directly applied to the title compound, the development of chiral pyridine-oxazoline ligands has shown great potential in a wide range of asymmetric catalytic reactions, which could be adapted for this purpose. rsc.org
Classical Organic Synthesis Strategies
Classical organic synthesis provides a range of robust methods for the construction of the octahydro-1H-cyclopenta[b]pyridine skeleton. These strategies often focus on the formation of the bicyclic ring system through intramolecular cyclization reactions.
A notable and efficient method for the synthesis of N-hydroxy-substituted saturated heterocycles, including the perhydrocyclopenta[b]pyridine framework, is the intramolecular reductive cyclization of diketoximes. researchgate.net This approach offers a straightforward route to the core structure from acyclic precursors.
Sodium cyanoborohydride (NaBH3CN) is a key reagent in the intramolecular reductive cyclization of diketoximes. researchgate.net This mild and selective reducing agent is particularly effective in acidic media for the reduction of oximes to hydroxylamines. The reaction proceeds through the initial reduction of one oxime group to a hydroxylamine, which then undergoes an intramolecular cyclization by attacking the second oxime group. A subsequent reduction of the resulting cyclic nitrone intermediate furnishes the N-hydroxy heterocyclic product. This one-pot protocol is advantageous due to its simplicity and efficiency. researchgate.net
Table 1: Synthesis of N-Hydroxy Heterocycles via Intramolecular Reductive Cyclization of Diketoximes researchgate.net
| Starting Diketoxime | Product | Yield (%) |
| Heptane-2,6-dione dioxime | N-Hydroxy-2,5-dimethylpyrrolidine | 75 |
| Octane-2,7-dione dioxime | N-Hydroxy-2,6-dimethylpiperidine | 80 |
| 1-Phenylheptane-2,6-dione dioxime | N-Hydroxy-2-methyl-6-phenacylpiperidine | 78 |
| 1,5-Diphenylpentane-1,5-dione dioxime | N-Hydroxy-2,6-diphenylpiperidine | 82 |
| 2-(2-Oxopropyl)cyclopentanone dioxime | N-Hydroxyperhydrocyclopenta[b]pyridine | 70 |
Modern transition-metal catalysis provides powerful tools for the construction of complex molecular architectures, including fused bicyclic systems. Palladium and gold catalysts, in particular, have been utilized in relay reactions to achieve sequential transformations in a single pot, leading to the efficient synthesis of polycyclic structures.
While not specifically reported for this compound, the principles of sequential intramolecular Heck-type cyclizations are applicable to the synthesis of fused bicyclic skeletons. rsc.org The intramolecular Heck reaction involves the palladium-catalyzed coupling of an alkenyl or aryl halide with an alkene within the same molecule. rsc.org In a sequential or cascade approach, an initial cyclization can generate a reactive intermediate that then participates in a second cyclization to form the second ring of the bicyclic system. For instance, a suitably designed diene precursor containing a vinyl halide could undergo a 5-exo or 6-exo trig cyclization to form the first ring, followed by a second intramolecular coupling to complete the bicyclic framework. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the substrate and the catalyst system employed.
Palladium/gold-catalyzed relay reactions have been effectively used to synthesize the related octahydro-1H-cyclopenta[c]pyridine skeleton with high diastereoselectivity. rsc.org This strategy involves a sequential intramolecular Heck-type cyclization, Sonogashira coupling, and a 1,5-enyne cyclization, demonstrating the power of relay catalysis in constructing complex heterocyclic systems. rsc.org Such methodologies could potentially be adapted for the synthesis of the octahydro-1H-cyclopenta[b]pyridine core.
Palladium/Gold-Catalyzed Relay Reactions for Fused Bicyclic Skeletons
Sonogashira Coupling and 1,5-Enyne Cyclization
The construction of complex bicyclic systems, such as the octahydro-1H-cyclopenta[b]pyridine skeleton, often employs powerful carbon-carbon bond-forming reactions. One such strategy involves a sequence of a Sonogashira coupling followed by a 1,5-enyne cyclization. This approach is particularly effective for creating the fused ring system with high stereocontrol.
The Sonogashira cross-coupling reaction is a robust method that involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net In the context of synthesizing pyridine-based fused rings, this reaction can be part of a one-pot sequential process. For instance, a palladium-mediated Sonogashira coupling followed by annulation has been used to generate cyclopenta[b]quinolin-1-one derivatives in high yields. researchgate.net
A notable application of this methodology is the diastereoselective synthesis of the related octahydro-1H-cyclopenta[c]pyridine skeleton. rsc.org This process utilizes a Pd/Au-relay catalysis system. The sequence begins with an intramolecular Heck-type cyclization of a (Z)-1-iodo-1,6-diene, followed by a Sonogashira coupling and a subsequent 1,5-enyne cyclization. rsc.org This relay catalysis allows for the formation of piperidines with 1,5-enyne motifs, which then undergo the gold-catalyzed cyclization to yield the octahydro-1H-cyclopenta[c]pyridine derivatives with excellent diastereoselectivity (>99.5:1). rsc.org
Table 1: Key Features of Sonogashira/Enyne Cyclization for Heterocycle Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Palladium-catalyzed cross-coupling and Gold-catalyzed cyclization | rsc.org |
| Key Reactions | Sonogashira Coupling, 1,5-Enyne Cyclization | rsc.org |
| Catalyst System | Pd/Au-relay catalysis (e.g., IPrAuCl/AgBF₄) | rsc.org |
| Key Advantage | High diastereoselectivity in forming fused ring systems | rsc.org |
| Application | Synthesis of octahydro-1H-cyclopenta[c]pyridine skeletons | rsc.org |
This cascade approach, which combines multiple bond-forming events in a single sequence, is a powerful tool for efficiently building molecular complexity from simpler starting materials. organic-chemistry.org
Aza-Cope-Mannich Rearrangement in Related Fused Nitrogen Heterocycles
The aza-Cope rearrangement is a type of tcichemicals.comtcichemicals.com-sigmatropic rearrangement involving nitrogen-containing 1,5-dienes. chem-station.comwikipedia.org This reaction, particularly the cationic 2-aza-Cope rearrangement, proceeds at significantly lower temperatures than its all-carbon counterpart, which is attributed to the presence of the charged nitrogen atom lowering the activation barrier. wikipedia.org
A synthetically powerful variant is the tandem aza-Cope/Mannich reaction, a cascade process that allows for the facile formation of fused-ring heterocyclic compounds. tcichemicals.comtcichemicals.com In this sequence, the 2-aza-Cope rearrangement generates an iminium ion, which can then be trapped intramolecularly by a nucleophile in a subsequent Mannich reaction. chem-station.com This strategy has been famously utilized as a key step in the synthesis of complex alkaloids like (-)-strychnine. chem-station.com
This cascade is highly effective for constructing fused-cyclic amines. digitellinc.com For example, a gold(I)-catalyzed cascade involving the cyclization of a vinylammonium species, a 3-aza-Cope rearrangement, and a Mannich cyclization can convert cyclic tertiary amines into various fused nitrogen heterocycles. digitellinc.com The reaction mechanism is believed to proceed through a six-membered chair-like transition state, similar to other tcichemicals.comtcichemicals.com-sigmatropic rearrangements, ensuring a high degree of stereospecificity. chem-station.com The versatility of the aza-Cope/Mannich reaction makes it a valuable method for synthesizing a variety of fused nitrogen heterocycles related to the octahydro-1H-cyclopenta[b]pyridine core. tcichemicals.com
Construction of Related Bicyclic Skeletons
The synthesis of bicyclic skeletons like octahydro-4H-cyclopenta[b]pyridin-6-one can be achieved through cascade reactions designed for efficiency. nih.gov One approach employs the principles of pot, atom, and step economy (PASE) synthesis. This involves a cascade aza-Piancatelli reaction and subsequent [3+3]/[4+2] cycloaddition reactions. nih.gov This method allows for the generation of the target octahydro-4H-cyclopenta[b]pyridin-6-one scaffold, as well as more complex frameworks found in natural products like the gracilamine alkaloid, in good yields with excellent regio- and diastereoselectivity. nih.gov
Utilization of Diisobutylaluminium Hydride (DIBAL-H)
Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent widely used in organic synthesis. wikipedia.org It is an electrophilic reducing agent, reacting more readily with electron-rich compounds. wikipedia.org DIBAL-H is particularly useful for the partial reduction of esters or lactones to aldehydes or hemiacetals, respectively, and nitriles to aldehydes. wikipedia.org This contrasts with more powerful nucleophilic reducing agents like lithium aluminium hydride, which would typically reduce these functional groups to primary alcohols or amines. wikipedia.org
In the construction of bicyclic skeletons, DIBAL-H can be employed for selective reductions. For example, if a precursor to the this compound skeleton contained an ester group that needed to be converted to an aldehyde for a subsequent cyclization step, DIBAL-H would be the reagent of choice. Its ability to perform reductions without affecting other sensitive functional groups is a key advantage in multi-step syntheses of complex molecules.
Table 2: Comparison of DIBAL-H and LiAlH₄ Reductions
| Functional Group | Reagent | Product | Reference |
|---|---|---|---|
| Ester | DIBAL-H | Aldehyde / Allylic Alcohol | wikipedia.org |
| Ester | LiAlH₄ | Primary Alcohol | wikipedia.org |
| Lactone | DIBAL-H | Hemiacetal | wikipedia.org |
| Nitrile | DIBAL-H | Aldehyde | wikipedia.org |
Synthesis of Key this compound Derivatives and Precursors
Synthesis of Octahydro-1H-cyclopenta[b]pyridin-4-one Isomers
The direct precursor to this compound is its corresponding ketone, octahydro-1H-cyclopenta[b]pyridin-4-one. The synthesis of this key intermediate is a critical step. Commercially available forms of this compound often exist as a mixture of diastereomers. lgcstandards.com The synthesis of specific isomers of octahydro-1H-cyclopenta[b]pyridin-4-one allows for the stereocontrolled synthesis of the final alcohol product through stereoselective reduction of the ketone.
Methylated Analogues: Synthetic Routes and Research Utility
The synthesis of methylated analogues of the title compound provides valuable tools for structure-activity relationship (SAR) studies in drug discovery. Introducing methyl groups at various positions on the bicyclic scaffold can significantly impact the compound's biological activity, metabolic stability, and pharmacokinetic properties. The synthetic routes to these analogues would typically involve either starting with methylated precursors or employing selective methylation reactions on the octahydro-1H-cyclopenta[b]pyridine core. The specific placement of the methyl group would dictate the synthetic strategy. For example, methylation on the nitrogen atom could be achieved through reductive amination or direct alkylation, while methylation on the carbon framework would require more complex multi-step sequences.
Halogenated and Substituted Derivatives for Specific Applications
The introduction of halogen atoms and various substituents into the octahydro-1H-cyclopenta[b]pyridine scaffold is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of these molecules. While direct synthetic routes to halogenated and specifically substituted derivatives of this compound are not extensively detailed in publicly available literature, methodologies for analogous structures provide a foundational understanding of potential synthetic pathways. These approaches often involve multi-step sequences starting from substituted pyridine (B92270) precursors or the late-stage functionalization of the saturated bicyclic system.
The synthesis of substituted octahydro-1H-cyclopenta[b]pyridine derivatives is often pursued to explore their potential as conformationally restricted analogues of biologically important molecules, such as GABA. For instance, the synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a GABA analogue, has been achieved through an eight-step sequence. researchgate.net This synthesis highlights a common strategy involving the construction of a substituted pyridine ring followed by its catalytic reduction. researchgate.net
Synthesis of Halogenated Piperidine Derivatives as Analogues:
In the broader context of related heterocyclic systems, the synthesis of 4-halo-piperidine derivatives has been accomplished via niobium(V) chloride (NbCl5) mediated aza-Prins type cyclization of epoxides and homoallylic amines. This method provides access to 4-chloro-piperidine derivatives, which are valuable intermediates for further functionalization due to the labile nature of the chloro substituent.
A proposed mechanism for this transformation involves the NbCl5-mediated opening of the epoxide ring, followed by an intramolecular cyclization and nucleophilic attack by the chloride ion. The choice of protecting group on the nitrogen atom can influence the reaction yield.
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Epoxide, Homoallylic amine | NbCl5 | trans-4-chloro-piperidine derivative | Not specified | rasayanjournal.co.in |
N-Substituted Derivatives:
The synthesis of N-substituted derivatives of related heterocyclic compounds, such as anabasine (B190304) and cytisine, has been achieved through acylation reactions. These reactions typically involve the treatment of the parent heterocycle with various acyl chlorides in the presence of a base like triethylamine. This approach allows for the introduction of a wide range of substituents at the nitrogen atom, which can significantly impact the biological properties of the resulting compounds.
| Parent Compound | Acylating Agent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Anabasine | 1,2-azole-3-carbonyl chlorides | Triethylamine | Dichloromethane | N-acyl anabasine derivative | 52-87% | mdpi.com |
| Anabasine | Adamantane-1-carbonyl chloride | Triethylamine | Dichloromethane | N-adamantoyl anabasine | Not specified | mdpi.com |
| Anabasine | Nicotinic or Isonicotinic carbonyl chlorides | Triethylamine | Dichloromethane | N-nicotinoyl or N-isonicotinoyl anabasine | Not specified | mdpi.com |
Derivatives with Substitutions on the Cyclopentane Ring:
The synthesis of octahydro-1H-cyclopenta[c]pyridine skeletons, which are isomeric to the [b] fused system, has been achieved with high diastereoselectivity. One reported method involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization starting from (Z)-1-iodo-1,6-diene and an alkyne. rsc.org This complex, multi-step process allows for the construction of the fused bicyclic system with control over the stereochemistry. While this example does not directly describe substitution on a pre-formed octahydro-1H-cyclopenta[b]pyridine ring, it illustrates a strategy for building the core structure with inherent substitution.
Spectroscopic and Structural Characterization of Octahydro 1h Cyclopenta B Pyridin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For octahydro-1H-cyclopenta[b]pyridin-4-ol, NMR studies, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, are crucial for assigning the chemical environment of each proton and carbon atom and for understanding the compound's stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignment
Proton NMR spectroscopy of this compound reveals distinct signals for the protons within the molecule, influenced by their local electronic and steric environments. The analysis of different diastereomers of this compound provides specific chemical shift values that aid in their differentiation.
In a study detailing the chemoenzymatic synthesis of N-heterocycles, selected ¹H NMR signals for three diastereomers of this compound were reported in methanol-d4 (MeOD) at 500 MHz.
For the (4R,4aS,7aR)-octahydro-1H-cyclopenta[b]pyridin-4-ol diastereomer, characteristic signals include a multiplet at approximately 4.19 ppm, which can be attributed to the proton on the carbon bearing the hydroxyl group (H-4). Other significant signals appear as multiplets at 3.64 ppm, 3.36 ppm, 3.02 ppm, and 2.49 ppm, corresponding to the protons on the carbon atoms adjacent to the nitrogen and the bridgehead protons. The remaining methylene protons of the cyclopentane (B165970) and piperidine (B6355638) rings resonate in the upfield region, between 2.19 and 1.59 ppm.
The (4R,4aS,7aS)-octahydro-1H-cyclopenta[b]pyridin-4-ol isomer shows a distinct signal for the H-4 proton as a triplet of doublets at around 3.99 ppm. Protons adjacent to the nitrogen and at the bridgehead positions are observed as multiplets at approximately 3.77 ppm, 3.32 ppm, and 3.17 ppm. A multiplet at 2.22 ppm and a broader multiplet ranging from 2.19 to 1.59 ppm account for the remaining protons in the bicyclic system.
In the case of the (4S,4aS,7aS)-octahydro-1H-cyclopenta[b]pyridin-4-ol diastereomer, multiplets at 3.62 ppm and 3.50 ppm are observed, along with a doublet of doublets at 3.08 ppm and a triplet of doublets at 2.90 ppm.
A summary of these selected ¹H NMR chemical shifts is presented in the interactive data table below.
| Diastereomer | H-4 (ppm) | Other Characteristic Signals (ppm) |
| (4R,4aS,7aR)-octahydro-1H-cyclopenta[b]pyridin-4-ol | 4.19 (dt) | 3.64 (m), 3.36 (m), 3.02 (m), 2.49 (m), 2.19-1.59 (m) |
| (4R,4aS,7aS)-octahydro-1H-cyclopenta[b]pyridin-4-ol | 3.99 (td) | 3.77 (m), 3.32 (m), 3.17 (dt), 2.22 (m), 2.19-1.59 (m) |
| (4S,4aS,7aS)-octahydro-1H-cyclopenta[b]pyridin-4-ol | - | 3.62 (m), 3.50 (m), 3.08 (dd), 2.90 (td) |
Data is based on selected signals from the synthesis of a mixture of diastereomers.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.
For the (4R,4aS,7aR)-octahydro-1H-cyclopenta[b]pyridin-4-ol isomer, the carbon atom attached to the hydroxyl group (C-4) resonates at approximately 65.5 ppm. The bridgehead carbons and the carbons adjacent to the nitrogen atom show signals at around 59.0 ppm, 44.6 ppm, and 42.3 ppm.
In the (4R,4aS,7aS)-octahydro-1H-cyclopenta[b]pyridin-4-ol diastereomer, the C-4 carbon appears at a slightly different chemical shift of approximately 63.2 ppm. The other key carbon signals are observed at 55.4 ppm, 45.4 ppm, and 37.9 ppm.
The table below provides a summary of the selected ¹³C NMR chemical shifts for two of the diastereomers, as reported in methanol-d4 (MeOD) at 101 MHz.
| Diastereomer | C-4 (ppm) | Other Characteristic Signals (ppm) |
| (4R,4aS,7aR)-octahydro-1H-cyclopenta[b]pyridin-4-ol | 65.5 | 59.0, 44.6, 42.3 |
| (4R,4aS,7aS)-octahydro-1H-cyclopenta[b]pyridin-4-ol | 63.2 | 55.4, 45.4, 37.9 |
Data is based on selected signals from the synthesis of a mixture of diastereomers.
Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis
COSY experiments would establish the proton-proton coupling networks within the cyclopentane and piperidine rings, helping to trace the connectivity between adjacent protons.
HSQC would provide direct one-bond correlations between protons and their attached carbon atoms, confirming the assignment of protonated carbons.
HMBC experiments would reveal long-range (two- and three-bond) correlations between protons and carbons, which is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular structure.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for determining the relative stereochemistry and preferred conformation of the molecule by identifying protons that are close in space.
Mass Spectrometry Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental formula of a compound by providing a highly accurate mass measurement. Although specific HRMS data for this compound has not been detailed in the available literature, the expected monoisotopic mass can be calculated.
For the molecular formula C₈H₁₅NO, the theoretical exact mass is approximately 141.1154 g/mol . An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental composition of the molecule.
Calculated HRMS Data:
| Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be particularly useful for analyzing mixtures of this compound diastereomers, allowing for their separation and individual mass spectral analysis.
While a specific GC-MS analysis of this compound is not documented in the reviewed sources, a typical electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141 g/mol ). The fragmentation pattern would likely involve the loss of a hydroxyl radical (•OH, M-17), a water molecule (H₂O, M-18), and various fragments resulting from the cleavage of the cyclopentane and piperidine rings. The analysis of these fragmentation patterns would provide valuable structural information and could potentially be used to differentiate between stereoisomers.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl (-OH) group, the secondary amine (N-H) group, and the carbon-hydrogen (C-H) and carbon-nitrogen (C-N) bonds within the saturated heterocyclic ring system.
A broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine would typically appear in a similar region, around 3300-3500 cm⁻¹, and may overlap with the O-H band. The aliphatic C-H stretching vibrations of the cyclopentane and piperidine rings would be observed as strong, sharp peaks in the 2850-3000 cm⁻¹ range. Bending vibrations for C-H bonds are expected in the 1350-1480 cm⁻¹ region. The C-N stretching vibration of the amine would likely be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The C-O stretching vibration of the secondary alcohol would also be present in the fingerprint region, generally appearing as a strong band between 1000 and 1150 cm⁻¹.
Hypothetical IR Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| N-H (Amine) | 3300-3500 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C-H (Aliphatic) | 1350-1480 | Bending |
| C-N (Amine) | 1000-1250 | Stretching |
X-ray Crystallography for Molecular and Crystal Structure Elucidation
For this compound, a successful crystallographic analysis would elucidate the fusion of the cyclopentane and piperidine rings, which can exist in either a cis or trans configuration. The conformation of each ring (e.g., chair, boat, or twist-boat for the piperidine ring and envelope or twist for the cyclopentane ring) would also be determined.
Determination of Absolute and Relative Stereochemistry
The this compound molecule contains multiple chiral centers, leading to the possibility of several stereoisomers. X-ray crystallography of a single crystal of an enantiomerically pure sample, particularly in the presence of a heavy atom, can be used to determine the absolute stereochemistry of each chiral center. For a racemic mixture that crystallizes as a conglomerate or upon resolution and crystallization of individual enantiomers, this technique can establish the absolute configuration. In the absence of a heavy atom, the determination of the Flack parameter can also provide insight into the absolute stereochemistry. If a racemic mixture crystallizes, the analysis will reveal the relative stereochemistry between the different chiral centers within the molecule.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a sample and for separating different isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound. Due to the presence of multiple stereoisomers, chiral HPLC would be the method of choice for separating enantiomers and diastereomers.
A typical HPLC method would involve a chiral stationary phase (CSP) to achieve separation of the stereoisomers. The mobile phase would likely consist of a mixture of a nonpolar solvent, such as hexane or heptane, and a more polar alcohol, such as isopropanol or ethanol, to modulate the retention and resolution. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore (though unlikely for this saturated system without derivatization) or, more universally, with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
Hypothetical Chiral HPLC Parameters for Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index Detector (RID) |
| Temperature | 25 °C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions, assess the purity of a compound, and determine appropriate solvent systems for column chromatography. For this compound, a polar stationary phase such as silica gel would be suitable.
The mobile phase, or eluent, would typically be a mixture of a relatively nonpolar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol or triethylamine) to achieve an appropriate retention factor (Rf) value. The addition of a small amount of a basic modifier like triethylamine is common for the analysis of amines to prevent peak tailing. Visualization of the spots on the TLC plate would likely require the use of a staining agent, such as potassium permanganate or ninhydrin, followed by gentle heating, as the compound is not expected to be UV-active. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system.
Hypothetical TLC Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane/Methanol/Triethylamine (e.g., 90:9:1 v/v/v) |
| Visualization | Potassium permanganate stain |
Computational and Theoretical Investigations of Octahydro 1h Cyclopenta B Pyridin 4 Ol
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a primary tool for elucidating reaction mechanisms, determining the geometries of transition states, and calculating the energetics of reaction pathways. For a molecule like octahydro-1H-cyclopenta[b]pyridin-4-ol, DFT calculations would be instrumental in understanding its synthesis and subsequent reactions.
For instance, in a potential synthetic route involving a cyclization reaction to form the bicyclic scaffold, DFT could be used to model the reaction pathway. This would involve identifying the transition state structures and calculating the activation energies for each step. The mechanism of such reactions can be complex, potentially involving concerted or stepwise pathways, and DFT calculations can help distinguish between these possibilities by comparing the energy barriers of the different routes. mdpi.comresearchgate.net
Detailed Research Findings (Hypothetical Application):
A hypothetical DFT study on the formation of this compound could involve the investigation of a key intramolecular cyclization step. The calculations, likely performed using a functional such as B3LYP with a basis set like 6-31G(d), would aim to locate the transition state connecting the open-chain precursor to the bicyclic product. The computed energetics could reveal the feasibility of the proposed reaction under specific conditions.
Below is a hypothetical data table illustrating the kind of energetic data that would be generated from such a DFT study.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | 0.0 | 0.0 |
| Transition State | +25.3 | +26.1 |
| Product | -15.8 | -14.9 |
This is an interactive data table. You can sort and filter the data.
These hypothetical results would suggest that the reaction is thermodynamically favorable (exergonic) and has a moderate activation barrier, implying that the reaction should proceed at a reasonable rate under appropriate thermal conditions.
Molecular Modeling and Conformational Analysis of the Bicyclic System
The octahydro-1H-cyclopenta[b]pyridine core is a saturated bicyclic system, meaning it is not planar and can adopt various three-dimensional conformations. The relative stability of these conformers can significantly influence the molecule's physical properties and biological activity. Molecular modeling techniques, including both molecular mechanics and quantum mechanical methods, are essential for exploring the conformational landscape of such molecules. researchgate.net
The fusion of a cyclopentane (B165970) and a piperidine (B6355638) ring introduces conformational constraints. The cyclopentane ring is known for its puckered envelope and twist conformations, while the piperidine ring typically adopts a chair conformation. The fusion of these two rings in this compound can lead to several possible stereoisomers, each with its own set of accessible conformations.
Detailed Research Findings (Hypothetical Application):
A conformational analysis of this compound would begin with a systematic search for all possible low-energy conformers. This could be achieved using molecular mechanics force fields followed by geometry optimization of the most promising structures using DFT. The relative energies of the different conformers would then be calculated to determine their populations at a given temperature.
For a specific stereoisomer of this compound, the analysis might reveal two primary chair conformations for the piperidine ring, analogous to axial and equatorial substituents in cyclohexane. The orientation of the hydroxyl group would also be a key factor in determining conformational stability.
A hypothetical data table summarizing the results of such a conformational analysis is presented below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-N1-C7a-C7) |
| Chair-Equatorial OH | 0.00 | -175.2° |
| Chair-Axial OH | 1.25 | -60.5° |
| Twist-Boat | 5.80 | 35.1° |
This is an interactive data table. You can sort and filter the data.
These hypothetical findings would indicate that the conformer with the piperidine ring in a chair conformation and the hydroxyl group in an equatorial position is the most stable.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, most notably NMR chemical shifts. rsc.orggithub.io The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. acs.orgimist.ma This predictive capability is invaluable for structure elucidation, especially when dealing with complex stereoisomers where experimental NMR spectra can be difficult to interpret definitively.
For this compound, which has several stereocenters, a number of diastereomers are possible. Each diastereomer will have a unique NMR spectrum. By calculating the theoretical ¹H and ¹³C NMR chemical shifts for each possible diastereomer, a direct comparison with experimental data can be made to confidently assign the correct relative stereochemistry.
Detailed Research Findings (Hypothetical Application):
In a hypothetical study to determine the stereochemistry of a synthesized sample of this compound, the first step would be to perform a conformational analysis for each possible diastereomer. The calculated NMR chemical shifts for each conformer would then be averaged based on their Boltzmann populations.
The following table provides an illustrative comparison of calculated and experimental ¹³C NMR chemical shifts for a single, hypothetical diastereomer.
| Carbon Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C2 | 48.2 | 47.9 |
| C3 | 25.1 | 24.8 |
| C4 | 68.9 | 68.5 |
| C4a | 42.3 | 42.0 |
| C5 | 30.5 | 30.1 |
| C6 | 22.8 | 22.5 |
| C7 | 35.6 | 35.3 |
| C7a | 55.4 | 55.1 |
This is an interactive data table. You can sort and filter the data.
The excellent correlation between the calculated and experimental chemical shifts in this hypothetical example would provide strong evidence for the assigned structure.
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. Computational methods can provide a wealth of information about the electronic properties of this compound, including the distribution of electron density, the energies and shapes of molecular orbitals, and various reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a key concept in this type of analysis. slideshare.netyoutube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and localization of the HOMO are related to the molecule's ability to act as a nucleophile, while the LUMO's properties indicate its electrophilic character.
Detailed Research Findings (Hypothetical Application):
An electronic structure analysis of this compound would likely reveal that the HOMO is localized on the nitrogen atom of the piperidine ring, indicating that this is the most nucleophilic site. The LUMO, on the other hand, would likely be distributed across the C-N and C-O bonds, suggesting these as potential sites for electrophilic attack.
This information can be used to predict the regioselectivity of reactions. For example, in an alkylation reaction, the nitrogen atom would be the expected site of attack.
A hypothetical data table summarizing key electronic properties is provided below.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | +1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
This is an interactive data table. You can sort and filter the data.
The large HOMO-LUMO gap in this hypothetical data suggests that this compound is a relatively stable molecule. The calculated dipole moment would provide insight into its polarity and solubility characteristics.
Mechanistic Studies of Octahydro 1h Cyclopenta B Pyridin 4 Ol Analogues in Biological Systems
Activity as Conformationally Restricted Gamma-Aminobutyric Acid (GABA) Analogues
The primary inhibitory neurotransmitter in the mammalian central nervous system is GABA. However, its therapeutic use is limited by its conformational flexibility, which allows it to bind to various receptors and transporters, and its poor ability to cross the blood-brain barrier. To overcome these limitations, researchers have developed conformationally restricted analogues that lock the GABA pharmacophore into a specific three-dimensional shape. An approach to synthesize a bicyclic conformationally restricted GABA analogue, rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, has been successfully developed. nih.gov The geometry of the octahydro-1H-cyclopenta[b]pyridine scaffold makes it a truly three-dimensional template for such analogues. nih.gov
Design Principles for Bicyclic GABA Analogues
The core principle behind designing bicyclic GABA analogues is "conformational restriction." The flexible GABA molecule can adopt numerous shapes, but only specific conformations are responsible for its interaction with different biological targets (e.g., GABA receptors vs. GABA transporters). By incorporating the GABA backbone into a rigid bicyclic framework, such as that of octahydro-1H-cyclopenta[b]pyridine, chemists can reduce its flexibility. doaj.org This strategy aims to create analogues with higher selectivity and potency for a single, desired target.
The introduction of a polycyclic or cage-like hydrocarbon framework into the GABA structure is a key strategy to reduce conformational flexibility and increase lipophilicity, which can improve control over biological binding. doaj.org This design can lock the molecule into a "bioactive conformation," the specific shape required to bind effectively to a target like a receptor or an enzyme. For instance, further conformational restriction of a weak GABA analogue inhibitor provided a potent inhibitor with a chiral bicyclo[3.1.0]hexane backbone.
Structure-Activity Relationship (SAR) Studies for GABAergic Modulation
Structure-Activity Relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For bicyclic GABA analogues, SAR studies have provided insights into the features necessary for potent and selective modulation of GABAergic systems. While specific SAR data for octahydro-1H-cyclopenta[b]pyridin-4-ol itself is limited in publicly available literature, studies on analogous bridged bicyclic skeletons targeting enzymes like branched-chain amino acid aminotransferase (BCAT1) offer valuable parallels.
These studies reveal that subtle changes to the bicyclic frame can significantly impact inhibitory activity. For example, in a series of GABA derivatives with a bridged bicyclic skeleton, modifications such as chiral inversion or the introduction of a double bond within the ring system led to measurable changes in enzymatic inhibition, as shown in the table below.
| Compound Modification | Target | IC₅₀ (mM) |
|---|---|---|
| Parent Compound (WQQ-345) | BCAT1 | 4.86 |
| Chiral inversion at GABA position 3 | BCAT1 | Slightly Increased Activity |
| Incorporation of C=C double bond in bicycle | BCAT1 | Slightly Increased Activity |
| Ring expansion of the bridged bicycle | BCAT1 | Decreased Activity |
| Optimized bicyclo[3.2.1]octene derivative | BCAT1 | 0.78 |
Data derived from studies on analogous bicyclic GABA derivatives targeting the BCAT1 enzyme, illustrating SAR principles.
These findings, though not directly on GABA receptors, underscore a key principle: the rigid bicyclic scaffold is highly sensitive to structural modifications. Both the stereochemistry and the size or saturation of the rings play a crucial role in how the molecule fits into its biological target. This suggests that similar modifications to the octahydro-1H-cyclopenta[b]pyridine skeleton would likely result in significant changes in activity at GABA receptors or transporters.
Exploration of Antifungal Potential
Alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, are known for a wide range of biological activities, including antimicrobial properties. The pyridine (B92270) ring is a core component of many alkaloids found in nature.
Identification in Plant Extracts Exhibiting Antifungal Properties
While this compound itself has not been prominently cited as an isolate from plant extracts, numerous related pyridine alkaloids have been identified in various plant and marine species that demonstrate antifungal activity. Pyridine alkaloids are widely distributed in nature and have been isolated from sources ranging from terrestrial plants to marine sponges. For example, compounds containing a cyclopenta[c]pyridine skeleton, structurally related to the octahydro-1H-cyclopenta[b]pyridine core, are known natural products. Furthermore, simpler pyridine alkaloids, such as cribrochalinamine A and B from the marine sponge Cribrochalina, have been shown to possess antifungal properties. The presence of the pyridine nucleus in many natural products with antimicrobial activity suggests that scaffolds like octahydro-1H-cyclopenta[b]pyridine could be a source of potential antifungal agents.
Postulated Mechanisms of Antifungal Action
The mechanisms by which pyridine alkaloids exert their antifungal effects can be diverse. Based on the actions of other known antifungal alkaloids, several mechanisms can be postulated for compounds based on the octahydro-1H-cyclopenta[b]pyridine scaffold.
One common mechanism for antifungal compounds is the disruption of the fungal cell membrane's integrity. The nitrogen atom in the pyridine ring can be protonated, giving the molecule a positive charge that allows it to interact with and destabilize the negatively charged fungal membrane, leading to leakage of cellular contents and cell death. Another potential mechanism is the inhibition of crucial fungal enzymes. Alkaloids can interfere with enzymes involved in cell wall synthesis, nucleic acid replication, or protein synthesis, thereby halting fungal growth. For instance, some alkaloids have been shown to inhibit enzymes like chitin synthase, which is essential for the formation of the fungal cell wall. The rigid, defined structure of octahydro-1H-cyclopenta[b]pyridine derivatives could allow them to fit into the active sites of such enzymes with high specificity.
KRas Inhibition by this compound Derivatives
The KRas protein is a critical signaling hub that, when mutated, is a driver for many aggressive cancers, including pancreatic, lung, and colorectal cancers. For decades, KRas was considered "undruggable" due to the lack of well-defined binding pockets on its surface. However, recent breakthroughs have led to the development of inhibitors that can target specific KRas mutants.
Recent patent literature has disclosed the incorporation of an octahydro-1H-cyclopenta[b]pyridine derivative into the structure of novel KRas inhibitors. Specifically, the moiety (4aS,7aR)-1-methyl-octahydro-1H-cyclopenta[b]pyridin-4a-yl has been used as a building block in the synthesis of complex molecules designed to inhibit the KRas protein. These inhibitors are designed to bind to pockets on the KRas protein, locking it in an inactive state and preventing it from sending signals that promote cell growth and proliferation.
Design and Synthesis of Specific KRas Inhibitor Analogues
The rational design of KRas inhibitors often involves a structure-based approach, leveraging the known three-dimensional structure of the KRas protein to design molecules that can bind with high affinity and selectivity. A key strategy in the development of analogues with a core structure related to this compound has been the incorporation of heterocyclic systems such as pyrimidine, pyrido[4,3-d]pyrimidine, and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. These scaffolds provide a rigid framework for the precise positioning of functional groups that can interact with key residues in the binding pocket of KRas.
One notable study focused on the design of novel inhibitors targeting the KRAS-G12D mutation, a common and aggressive driver of pancreatic and biliary cancers. The design of these inhibitors was based on the principle of targeting the allosteric switch II pocket (SWII) of the KRas protein. The core of the designed molecules featured heterocyclic systems intended to optimize interactions within this pocket. For instance, a series of compounds were synthesized with varied heterocyclic cores to explore the structure-activity relationship (SAR).
The synthesis of these analogues typically involves multi-step reaction sequences. For example, the synthesis of certain pyrido[4,3-d]pyrimidine derivatives begins with the construction of the core heterocyclic ring system, followed by the introduction of various substituents to modulate the compound's properties. These synthetic routes are designed to be versatile, allowing for the generation of a library of analogues for biological screening. A general synthetic scheme might involve the condensation of a substituted aminopyridine with a pyrimidine precursor, followed by further functionalization.
A study on novel KRAS-G12D inhibitors utilized a structure-based drug design approach to develop eleven compounds with heterocyclic cores. One of the lead compounds, designated as 10c , which features a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, demonstrated selective anti-proliferative activity in Panc1 cells (KRAS-G12D mutant) with an IC50 of 1.40 μM mdpi.com. Another compound from the same study, 10k , showed potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM mdpi.com. The synthesis of these compounds involved multi-step procedures, starting from commercially available precursors to build the complex heterocyclic systems mdpi.com.
| Compound | Core Scaffold | Biological Activity (Panc1, KRAS-G12D) | Enzymatic Inhibition (KRAS-G12D) |
|---|---|---|---|
| 10c | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | IC50 = 1.40 μM | IC50 > 10 μM |
| 10k | Pyrido[4,3-d]pyrimidine | Not Reported | IC50 = 0.009 μM |
Molecular Docking and Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of KRas inhibitor design, docking studies are instrumental in understanding how analogues of this compound might interact with the KRas protein at the atomic level. These in silico studies can guide the optimization of lead compounds to enhance their binding affinity and selectivity.
For the pyrimidine, pyrido[4,3-d]pyrimidine, and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-based KRas inhibitors, molecular docking simulations have been performed using the crystal structure of the KRas protein, often with a specific mutation like G12D (e.g., PDB: 7RPZ) mdpi.com. These simulations help to elucidate the binding modes of the synthesized compounds within the SWII pocket.
In the case of compound 10c , docking studies revealed that its protonated 3,8-diazabicyclo[3.2.1]octane moiety forms critical hydrogen bonds with the amino acid residues Asp12 and Gly60 of the KRAS-G12D protein mdpi.com. These interactions are thought to be crucial for its selective anti-proliferative activity. For the potent enzymatic inhibitor 10k , docking simulations indicated that its homopiperazine group engages in key interactions with Glu92 and His95 mdpi.com. These predicted interactions provide a structural basis for the observed biological activities and guide further synthetic efforts to improve potency and drug-like properties.
The validation of docking protocols is a critical step to ensure the reliability of the predictions. This is often achieved by redocking a known co-crystallized ligand into the protein's binding site and comparing the predicted pose with the experimentally determined one. A low root-mean-square deviation (RMSD) between the docked and crystal poses indicates a valid docking protocol.
| Compound | Predicted Interacting Residues in KRAS-G12D | Key Interacting Moiety |
|---|---|---|
| 10c | Asp12, Gly60 | Protonated 3,8-diazabicyclo[3.2.1]octane |
| 10k | Glu92, His95 | Homopiperazine |
Network Pharmacology Approaches to Predict Biological Pathways and Targets
Network pharmacology is an emerging field that aims to understand the effects of drugs on a systems level by analyzing the complex network of interactions between drug targets and cellular components. This approach is particularly valuable for complex diseases like cancer, where multiple pathways are often dysregulated. For novel KRas inhibitors, including analogues of this compound, network pharmacology can be used to predict their potential biological targets and the pathways they might modulate, providing insights into their mechanisms of action and potential off-target effects.
The general workflow of a network pharmacology study involves several steps. First, the potential targets of a compound are predicted using various computational tools and databases that rely on the compound's chemical structure and known drug-target interactions. Next, disease-related genes, in this case, those associated with KRas-driven cancers, are identified from databases. The intersection of the predicted drug targets and the disease-related genes provides a set of putative therapeutic targets.
These targets are then used to construct a protein-protein interaction (PPI) network, which is analyzed to identify key proteins (hubs) and functional modules. Finally, pathway enrichment analysis is performed on the network to identify the biological pathways that are most likely to be affected by the drug.
Furthermore, network pharmacology can help to identify potential synergistic drug combinations. By understanding the broader network effects of a KRas inhibitor, it may be possible to identify other nodes in the network that, when targeted simultaneously, could lead to a more effective therapeutic outcome.
Advanced Derivatives and Their Chemical Biology Implications
Structural Modification Strategies for Enhanced Bioactivity or Selectivity
The modification of the octahydro-1H-cyclopenta[b]pyridine core is a key strategy aimed at enhancing biological activity, improving selectivity for specific targets, and optimizing pharmacokinetic properties. A primary approach involves the introduction of various functional groups to the bicyclic scaffold, which allows for the fine-tuning of the molecule's characteristics. This inherent flexibility enables chemists to adjust side chains and incorporate additional functionalities to foster improved drug performance.
One of the principal goals of these modifications is to create derivatives that can serve as isosteres for benzene and cycloalkane rings, providing novel three-dimensional structures for drug design. Strategies often focus on simulating the functional groups mounted onto the scaffold by two exit vectors. For instance, the development of conformationally restricted analogues of known bioactive molecules is a powerful technique. A notable example is the synthesis of a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. researchgate.netnih.gov By incorporating a carboxylic acid group, researchers developed rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, which restricts the molecule's conformational freedom. researchgate.netnih.gov This rigidity can lead to higher binding affinity and selectivity for specific receptor subtypes.
Further strategies include the synthesis of a diverse library of derivatives by reacting the core structure with various reagents. For example, in related cyclopenta[d]pyrimidine systems, new derivatives have been created through reactions with primary amines and formaldehyde, leading to compounds with moderate insecticidal activities. nih.gov This highlights a common strategy where modifications are made to explore structure-activity relationships and identify new therapeutic applications.
Synthesis of Fused Bicyclic Systems with Octahydro-1H-cyclopenta[b]pyridin-4-ol Core Structures
The construction of fused bicyclic systems is a central aspect of utilizing the octahydro-1H-cyclopenta[b]pyridine core. The synthesis of these scaffolds often requires multi-step sequences to build the desired stereochemistry and functionality.
More general and versatile methods for creating fused bicyclic systems have also been developed. One such method is an electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence. researchgate.net This has been used to obtain a series of bridged and fused bicyclo[m.n.k]alkane derivatives, demonstrating its applicability to multigram synthesis of these complex building blocks. researchgate.net Another advanced strategy involves the [3+2] cycloaddition reaction of unsaturated vicinal dicarboxylic acid derivatives with an in-situ generated azomethine ylide, which results in the formation of a pyrrolidine ring that can be annelated to another ring system. researchgate.net These synthetic protocols have enabled the preparation of over 50 mono- and bifunctional building blocks relevant to medicinal chemistry. researchgate.net
Role in the Development of Medicinal Chemistry Leads
The octahydro-1H-cyclopenta[b]pyridine scaffold serves as a valuable starting point for the development of medicinal chemistry leads due to its distinct structural properties. Assessment of the scaffold's geometry has shown that this template can be considered truly three-dimensional, a desirable characteristic for interacting with the complex surfaces of biological targets like proteins and enzymes. nih.gov
This core structure is a key fragment in a significant number of bioactive compounds and has been used as an intermediate in the synthesis of alkaloids or as a precursor for bioactive agents. mdpi.com The development of a conformationally restricted GABA analogue from this scaffold is a prime example of its application in creating leads for neurological targets. nih.gov By providing a rigid framework, the scaffold helps to lock the pharmacophore in an active conformation, potentially increasing potency and reducing off-target effects.
Furthermore, related cyclopenta[c]pyridine derivatives have demonstrated a wide range of potential biological activities, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological effects. mdpi.com This broad bioactivity profile suggests that the octahydro-1H-cyclopenta[b]pyridine core is a versatile template for generating diverse molecular libraries for drug discovery programs. The synthesis of libraries based on such scaffolds is a common strategy in modern drug discovery to efficiently explore biologically relevant chemical space. researchgate.net
Future Research Directions and Outlook in Octahydro 1h Cyclopenta B Pyridin 4 Ol Chemistry
Development of Novel Highly Stereoselective and Sustainable Synthetic Routes
The synthesis of octahydro-1H-cyclopenta[b]pyridin-4-ol and its analogs with precise control over stereochemistry is a fundamental challenge that needs to be addressed. Future research should focus on the development of highly stereoselective and sustainable synthetic methodologies.
One promising approach involves the catalytic hydrogenation of unsaturated cyclopenta[b]pyridine precursors. While catalytic hydrogenation is a well-established method for the reduction of aromatic rings, achieving high diastereoselectivity in the formation of multiple chiral centers in the octahydro- product can be challenging. libretexts.orglibretexts.org The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the stereochemical outcome. tcichemicals.com Research into novel homogeneous and heterogeneous catalysts, including those based on rhodium and palladium, could lead to more efficient and selective hydrogenations. tcichemicals.com
Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of environmentally benign solvents, atom-economical reactions, and catalysts that can be easily recovered and recycled. Pot, atom, and step economy (PASE) synthesis strategies, which aim to maximize the incorporation of all atoms from the starting materials into the final product in a single reaction vessel, are particularly attractive. nih.gov The development of cascade reactions that can rapidly construct the this compound skeleton from simple starting materials would be a significant advancement. nih.gov
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Catalytic Hydrogenation | High efficiency, potential for stereocontrol | Achieving high diastereoselectivity, harsh reaction conditions may be required |
| Cascade Reactions | Increased efficiency, reduced waste, step economy | Complex reaction design, optimization of multiple reaction steps |
| Green Chemistry Approaches | Reduced environmental impact, improved sustainability | Catalyst stability and recyclability, use of non-traditional solvents |
Comprehensive Structure-Function Studies of Bioactive Analogues and Their Target Interactions
A systematic exploration of the structure-activity relationships (SAR) of this compound analogs is crucial for identifying potent and selective drug candidates. Future research should involve the synthesis of a diverse library of derivatives with modifications at various positions of the bicyclic scaffold.
Key areas of investigation should include:
Stereochemistry: The spatial arrangement of substituents can have a profound impact on biological activity. The synthesis and biological evaluation of all possible stereoisomers of this compound would provide valuable insights into the optimal geometry for target binding.
Substitution on the Cyclopentane (B165970) Ring: The introduction of various functional groups on the cyclopentane ring could modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.
For instance, studies on related octahydro-1H-pyrido[1,2-a]pyrazine derivatives have shown that subtle structural changes can significantly impact their binding affinity and selectivity for the µ-opioid receptor. nih.gov Similar comprehensive SAR studies on this compound analogs could reveal their potential as modulators of various biological targets.
Identifying the specific molecular targets of bioactive analogs is a critical step in understanding their mechanism of action. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to deconvolve the target proteins. Subsequent validation of these targets through biochemical and cellular assays will be essential.
Elucidation of Biosynthetic Pathways in Natural Producers
The octahydro-1H-cyclopenta[b]pyridine core is related to the cyclopenta[c]pyridine skeleton found in a variety of monoterpene pyridine (B92270) alkaloids (MTPAs). nih.govmdpi.com These natural products are biosynthesized from iridoid glycosides, which are complex monoterpenoids produced by a wide range of plants. nih.govnih.gov The biosynthesis of MTPAs is believed to involve the reaction of an iridoid aglycone with an ammonia (B1221849) source, followed by a series of cyclization and rearrangement reactions. nih.gov
Future research should focus on identifying the natural sources of this compound and elucidating its biosynthetic pathway. This would involve:
Screening of Plant and Microbial Extracts: A systematic screening of extracts from plants known to produce iridoids and other alkaloids could lead to the discovery of natural sources of this compound.
Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors, such as geraniol (B1671447) and loganin, can be used to trace the incorporation of these precursors into the final product, thereby providing insights into the biosynthetic pathway.
Enzyme Identification and Characterization: The identification and characterization of the enzymes involved in the biosynthesis of this compound would not only provide a deeper understanding of the underlying biochemical processes but also open up opportunities for the biocatalytic production of this compound and its analogs.
| Biosynthetic Precursor Class | Potential Natural Sources | Key Biosynthetic Transformation |
| Iridoid Glycosides | Plants of the families Apocynaceae, Lamiaceae, and Rubiaceae | Ammonization, cyclization, and reduction |
| Secoiridoids | Plants of the family Oleaceae | Similar to iridoids, with an opened cyclopentane ring |
Advanced Computational Approaches for Structure-Based Drug Design and Discovery
Computational methods are powerful tools that can accelerate the drug discovery process by providing insights into the interactions between small molecules and their biological targets. nih.gov In the context of this compound, advanced computational approaches can be employed in several ways:
Virtual Screening: Large compound libraries can be virtually screened against the three-dimensional structures of known and potential drug targets to identify novel hits with the octahydro-1H-cyclopenta[b]pyridine scaffold. nih.gov This approach can significantly reduce the time and cost associated with high-throughput screening.
Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound analogs to their target proteins. nih.gov This information can guide the design of new derivatives with improved binding affinity and selectivity.
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. phcogj.comresearchgate.netresearchgate.net This allows for the early identification and elimination of candidates with unfavorable pharmacokinetic or toxicological profiles.
The integration of computational and experimental approaches will be key to the successful development of drugs based on the this compound scaffold.
Exploration of New Biological Activities beyond Current Findings
The pyridine ring is a common motif in a wide range of biologically active compounds, including drugs with anticancer, antimicrobial, antiviral, and neurotropic activities. researcher.lifenih.govnih.gov While the biological activities of this compound itself have not been extensively studied, related fused heterocyclic systems have shown promising results. For example, derivatives of octahydro-1H-cyclopenta[d]pyrimidine have been reported to exhibit insecticidal activity. nih.gov
Future research should aim to explore the full spectrum of biological activities of this compound and its analogs. This can be achieved through a combination of in vitro and in vivo screening assays targeting a wide range of therapeutic areas, including:
Infectious Diseases: Screening for antibacterial, antifungal, and antiviral activities.
Oncology: Evaluating the antiproliferative effects on various cancer cell lines.
Central Nervous System Disorders: Investigating the potential for activity against neurodegenerative diseases, pain, and psychiatric disorders.
Inflammatory Diseases: Assessing the anti-inflammatory properties in relevant cellular and animal models.
The discovery of novel biological activities for this scaffold would open up new avenues for the development of innovative therapies for a variety of diseases. The unique three-dimensional structure of this compound makes it an attractive starting point for the design of next-generation therapeutic agents.
Q & A
Q. What are the common synthetic routes for octahydro-1H-cyclopenta[b]pyridin-4-ol, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves cyclization and functionalization of bicyclic precursors. Key steps include:
- Reduction : Hydrogenation of unsaturated pyridine derivatives using palladium catalysts under controlled pressure (e.g., 1–3 atm H₂) to achieve full saturation of the bicyclic system .
- Oxidation : Selective oxidation of intermediates with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the hydroxyl group at the 4-position. Solvent choice (e.g., aqueous acetone) and temperature (0–25°C) are critical to avoid over-oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to isolate the product .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and hydroxyl group position. Key signals include downfield-shifted protons adjacent to the nitrogen (δ 3.2–3.8 ppm) and hydroxyl proton exchange (D₂O shake) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 125.21 g/mol for the base compound) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, SHELXL software refines bond lengths and angles to resolve stereochemical ambiguities .
Q. How are preliminary biological activities of this compound assessed?
Methodological Answer:
- In vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anti-inflammatory Screening : Inhibition of COX-2 enzyme via ELISA, comparing IC₅₀ values to reference drugs like ibuprofen .
- Dose-Response Curves : 3–5 log concentrations (1–100 µM) to establish potency and toxicity thresholds .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be resolved?
Methodological Answer:
- Chiral Resolution : Use of chiral auxiliaries (e.g., tert-butyl carbamate derivatives) or enzymatic resolution with lipases to separate enantiomers .
- Dynamic Kinetic Resolution (DKR) : Catalytic asymmetric hydrogenation with Ru-BINAP complexes to favor a single diastereomer (>90% ee) .
- Crystallographic Validation : Single-crystal X-ray diffraction to assign absolute configuration .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Data Triangulation : Cross-validate bioassay results with computational docking (e.g., AutoDock Vina) to identify binding pose inconsistencies .
- Meta-Analysis : Compare SAR trends across derivatives (e.g., carboxylic acid vs. ester analogs) to isolate electronic vs. steric effects (Table 1) .
Q. Table 1: SAR Trends for this compound Derivatives
| Derivative | Substituent Position | COX-2 IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Base Compound | 4-OH | 12.5 | 64 (S. aureus) |
| Carboxylic Acid | 4-COOH | 8.2 | 32 (S. aureus) |
| Methyl Ester | 4-OCH₃ | 18.7 | >128 (S. aureus) |
Q. What computational strategies are used to elucidate the mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model ligand-protein interactions (e.g., kinase binding pockets) over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for hydroxyl group mutations .
- Pharmacophore Modeling : MOE or Schrödinger Suite to identify critical hydrogen-bond donors/acceptors .
Q. How can researchers mitigate degradation during long-term storage?
Methodological Answer:
- Stabilization : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation .
- Lyophilization : For hygroscopic derivatives, lyophilize with cryoprotectants (trehalose) and confirm stability via HPLC-UV (λ = 254 nm) .
Data Contradiction Analysis
Q. How to resolve discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability (e.g., rat IV/PO studies) and metabolite identification (LC-MS/MS) to explain reduced efficacy in vivo .
- Tissue Distribution Studies : Radiolabeled compound tracing (³H or ¹⁴C) to evaluate target engagement vs. off-target accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
